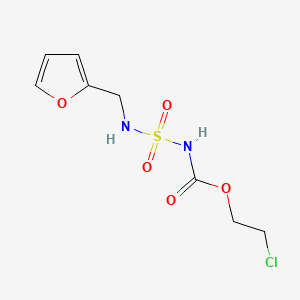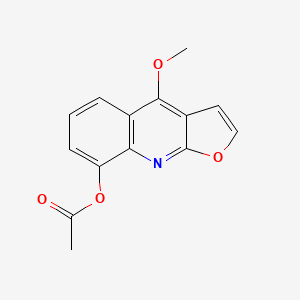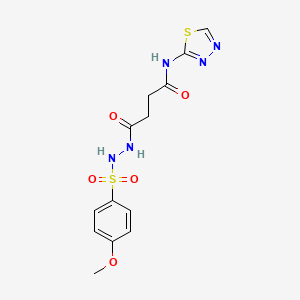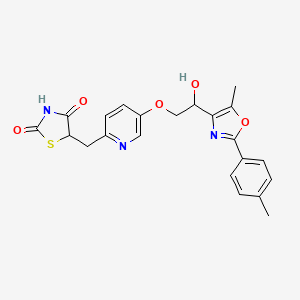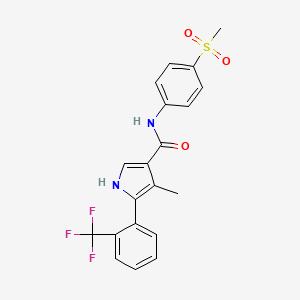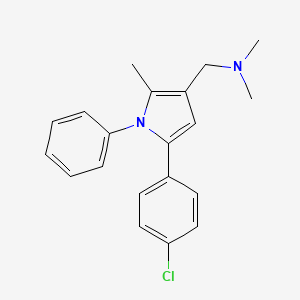
1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-N,N,2-trimethyl-1-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-N,N,2-trimethyl-1-phenyl- is a complex organic compound that belongs to the class of pyrroles Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-N,N,2-trimethyl-1-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the cyclization of suitable precursors to form the pyrrole ring. This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of Substituents: Subsequent steps involve the introduction of the chlorophenyl, methyl, and phenyl groups through various substitution reactions. These steps may require the use of reagents such as chlorinating agents, methylating agents, and phenylating agents under controlled conditions.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the target molecule. This may involve the use of coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of high-purity starting materials, optimization of reaction conditions, and implementation of purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-N,N,2-trimethyl-1-phenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogenating agents, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Chlorinating agents (e.g., thionyl chloride), methylating agents (e.g., methyl iodide), phenylating agents (e.g., phenyl magnesium bromide)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-N,N,2-trimethyl-1-phenyl- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, the compound may be used as a probe to study enzyme interactions, receptor binding, and cellular processes.
Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of 1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-N,N,2-trimethyl-1-phenyl- depends on its specific application. In medicinal chemistry, for example, the compound may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or ion channels. The presence of the chlorophenyl, methyl, and phenyl groups may influence its binding affinity and selectivity for these targets. The compound may modulate biochemical pathways, leading to desired therapeutic effects.
相似化合物的比较
Similar Compounds
- 1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-2-methyl-N,1-diphenyl-
- 1H-Pyrrole-3-methanamine, 1-(4-chlorophenyl)-N-(cyclohexylmethyl)-2,5-dimethyl-
Uniqueness
1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-N,N,2-trimethyl-1-phenyl- is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of the chlorophenyl group, multiple methyl groups, and phenyl group differentiates it from other similar compounds and may influence its reactivity, binding affinity, and overall functionality.
属性
CAS 编号 |
146204-64-0 |
|---|---|
分子式 |
C20H21ClN2 |
分子量 |
324.8 g/mol |
IUPAC 名称 |
1-[5-(4-chlorophenyl)-2-methyl-1-phenylpyrrol-3-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C20H21ClN2/c1-15-17(14-22(2)3)13-20(16-9-11-18(21)12-10-16)23(15)19-7-5-4-6-8-19/h4-13H,14H2,1-3H3 |
InChI 键 |
OQAGOFJLPULKEC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)Cl)CN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


